(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
Description
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17(11-27-18-19-4-1-5-20-18)25-10-13-9-15(26-21-13)12-2-3-14-16(8-12)24-7-6-23-14/h1-5,8-9H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGVYDKYGJNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound consists of a complex structure featuring a dihydrobenzo[b][1,4]dioxin moiety linked to an isoxazole and a pyrimidine derivative. This unique combination suggests potential interactions with various biological targets.
1. Receptor Binding Affinity
Research indicates that compounds similar to the target compound may exhibit significant binding affinity to various receptors. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been shown to interact with alpha(2)-adrenoceptors , which are implicated in neurodegenerative disease pathways such as Alzheimer's and Parkinson's diseases .
2. Inhibition of Enzymatic Activity
A study highlighted that certain derivatives exhibited inhibitory effects on the PARP1 enzyme , which is crucial for DNA repair mechanisms. The tested compounds showed varying degrees of inhibition, with some achieving IC50 values as low as .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Study 1: Neuroprotective Effects
In a recent study involving neuroprotective agents, compounds structurally related to the target compound were evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that these compounds could significantly reduce cell death rates compared to controls, suggesting a potential therapeutic application in neurodegenerative disorders.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of isoxazole derivatives. The study found that specific analogs exhibited cytotoxic effects against various cancer cell lines, leading to apoptosis through caspase activation pathways. This highlights the potential for developing new anticancer agents based on the structural framework of the target compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of compounds similar to (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate exhibit significant antimicrobial properties. For instance, studies on related isoxazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Compounds containing isoxazole and pyrimidine moieties have been investigated for their anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The structural features of the compound may facilitate interactions with specific molecular targets involved in cell proliferation and survival.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate and its biological activity is crucial for optimizing its pharmacological properties. The presence of the isoxazole ring has been correlated with increased bioactivity due to its ability to form hydrogen bonds with biological targets .
Computational Studies
Molecular Docking
Computational studies, including molecular docking simulations, have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in metabolic pathways relevant to cancer and microbial resistance . Such insights are invaluable for guiding further synthetic modifications aimed at enhancing efficacy.
Synthesis and Characterization
The synthesis of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions that can include cyclization and substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural components of (5-(2,3-dihydrobenzo[b] dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate , several types of chemical reactions can be anticipated:
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Hydrolysis : The ester group in the compound could undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an alcohol.
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Reduction : The presence of sulfur in the pyrimidin-2-ylthio group might allow for reduction reactions, potentially converting the thioester to an alcohol or thiol.
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Nucleophilic Substitution : The isoxazole ring and the pyrimidine moiety could participate in nucleophilic substitution reactions, depending on the conditions and reagents used.
Reaction Conditions and Catalysts
The success of these reactions depends on careful control of conditions such as temperature, solvent choice, and the presence of catalysts. For example:
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Hydrolysis : Typically requires water as a solvent and either an acid (e.g., HCl) or a base (e.g., NaOH) as a catalyst.
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Reduction : May involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
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Nucleophilic Substitution : Often requires polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with bases like triethylamine (Et3N) as catalysts.
Analytical Techniques for Reaction Monitoring
To monitor the progress of these reactions and assess the purity of products, various analytical techniques can be employed:
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Thin Layer Chromatography (TLC) : Useful for tracking the disappearance of starting materials and the appearance of products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the compounds involved.
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Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation patterns of reactants and products.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Catalysts/Reagents | Expected Products |
|---|---|---|---|
| Hydrolysis | Water, Acid/Base | HCl/NaOH | Carboxylic Acid, Alcohol |
| Reduction | THF/EtOH, LiAlH4/NaBH4 | LiAlH4/NaBH4 | Alcohol/Thiol |
| Nucleophilic Substitution | DMF/DCM, Et3N | Nucleophile (e.g., amine) | Substituted Isoxazole/Pyrimidine |
Future Research Directions
Future studies should focus on synthesizing this compound and exploring its chemical reactivity through controlled experiments. This could involve optimizing reaction conditions for specific transformations and using advanced analytical techniques to characterize products. Additionally, investigating the biological activity of this compound and its derivatives could reveal potential applications in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic derivatives, enabling comparisons based on substituent effects, bioactivity, and synthetic pathways.
Key Comparative Insights
Bioactivity Profiles: Pyrimidinylthio derivatives (e.g., compounds 3 and 11b) show antimicrobial and anticancer activities, likely due to their ability to disrupt nucleic acid synthesis or protein function . The target compound’s pyrimidinylthioacetate group may confer similar mechanisms.
Synthetic Accessibility :
- The target compound’s esterification step parallels methods used for Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate , where thioether formation and esterification are critical .
- Fused heterocycles (e.g., thiazolo-pyrimidines in 11b ) require multistep condensation, whereas the target compound’s isoxazole-benzodioxin fusion may offer synthetic simplicity .
Physicochemical Properties :
- Lipophilicity: The benzodioxin-isoxazole core enhances membrane permeability compared to purely polar analogues (e.g., oxadiazole-thiones in 3 ).
- Solubility: Pyrimidinylthioacetate esters (target compound) may exhibit better aqueous solubility than fully aromatic systems (e.g., 11b ), aiding bioavailability .
Therapeutic Potential: The combination of benzodioxin (antioxidant/anti-inflammatory properties) and pyrimidinylthio (enzyme inhibition) positions the compound as a candidate for dual-action therapies, unlike single-mechanism analogues .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate?
- Methodological Answer : A reflux-based approach using acetic anhydride and acetic acid as solvent systems, with sodium acetate as a catalyst, is effective for synthesizing structurally similar heterocyclic compounds (e.g., thiazolo-pyrimidine derivatives). Reaction conditions (e.g., 2–12 hours, 0.01 mol scale) and purification via crystallization from DMF/water yield products with ~57–68% efficiency. Optimization of molar ratios and solvent polarity can improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,200 cm⁻¹, NH/OH stretches at 3,100–3,400 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 165–171 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns .
Q. How can researchers ensure compound purity during synthesis?
- Methodological Answer : Pharmacopeial methods recommend using ammonium acetate buffer (pH 6.5 adjusted with acetic acid) for HPLC assays. Residual solvents should meet ICH guidelines, validated via GC-MS. Crystallization from mixed solvents (e.g., DMF/water) removes impurities effectively .
Advanced Research Questions
Q. What experimental design principles apply to evaluating this compound’s bioactivity?
- Methodological Answer : Use randomized block designs with split-split plots for multi-variable studies (e.g., dose-response, time-dependent effects). Include four replicates per condition and control groups to account for variability. For in vitro assays, collect ten independent measurements per sample to ensure statistical robustness .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Compare experimental IR/MS data with computational predictions (e.g., DFT-calculated spectra).
- Re-crystallize the compound to eliminate solvent artifacts or polymorphic interference .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution in heterocyclic systems.
- Catalyst screening : Triethylamine (1.0 mL per 0.01 mol substrate) improves cyclization efficiency in multi-step reactions.
- Temperature control : Reflux at 80–100°C for 2–12 hours balances reaction rate and byproduct formation .
Q. How can environmental fate studies for this compound be designed?
- Methodological Answer : Follow ISO guidelines for abiotic/biotic transformation assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
